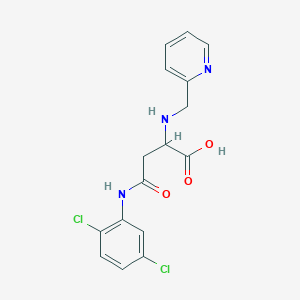

4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid

Description

4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 2,5-dichloroanilino group at the 4-position and a pyridin-2-ylmethylamino group at the 2-position. The carboxylic acid terminus confers water solubility under basic conditions, making the compound amenable to salt formation.

Properties

IUPAC Name |

4-(2,5-dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O3/c17-10-4-5-12(18)13(7-10)21-15(22)8-14(16(23)24)20-9-11-3-1-2-6-19-11/h1-7,14,20H,8-9H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBUACMPIZEXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid typically involves multiple steps, starting with the preparation of 2,5-dichloroaniline and pyridin-2-ylmethylamine. These starting materials undergo a series of reactions, including amidation, oxidation, and coupling reactions, under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and advanced purification techniques to ensure high yield and purity. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The butanoic acid group can be oxidized to form carboxylic acids.

Reduction: The dichloroaniline moiety can be reduced to form aniline derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Aniline derivatives and other reduced forms.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

Industry: It is used in the production of dyes, herbicides, and other chemical products.

Mechanism of Action

The mechanism by which 4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Chloro-Substitution Position: The target compound and ’s maleamic acid share 2,5-dichloro substitution, while ’s compound has 2,4-dichlorophenoxy, which may alter steric and electronic profiles .

Heterocyclic Moieties : The pyridine group in the target compound vs. pyrimidine in influences hydrogen-bonding networks and solubility. Pyridine’s lone electron pair may enhance metal-binding capacity compared to pyrimidine’s electron-deficient system .

Physicochemical Properties

Table 2: Inferred Physicochemical Comparisons

Notes:

Crystallographic Insights:

- ’s compound exhibits a 65.71° dihedral angle between the central benzene and pyrimidine rings, with C–H···O hydrogen bonds stabilizing the crystal lattice . The target compound’s pyridine group may adopt similar angles, influencing packing efficiency.

Biological Activity

4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Molecular Formula : C18H15Cl2N3O4

- Molar Mass : 380.22 g/mol

- CAS Number : 351443-40-8

Synthesis

The compound can be synthesized through various methods, including the reaction of 2,5-dichloroaniline with pyridin-2-ylmethylamine under specific conditions to yield the desired butanoic acid derivative. The synthesis typically involves the formation of an oxo group and subsequent purification steps to isolate the product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. The MTT assay is commonly used to assess cell viability post-treatment .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 | 15 | High |

| A549 | 20 | Moderate |

| DU-145 | 25 | Moderate |

The mechanism by which this compound exerts its anticancer effects may involve:

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.

- Inhibition of Angiogenesis : Blocking the formation of new blood vessels that tumors require for growth.

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest that this compound may possess:

- Antimicrobial Activity : Effective against various bacterial strains, indicating potential use in treating infections .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on breast cancer cells and found that it significantly reduced cell proliferation and induced apoptosis through caspase activation.

- Antimicrobial Evaluation : Another study assessed its antibacterial activity against clinical isolates and reported promising results, suggesting further exploration for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.